Cas no 133-11-9 (Phenyl 4-Aminosalicylate)

Phenyl 4-Aminosalicylate 化学的及び物理的性質
名前と識別子
-
- Phenyl 4-amino-2-hydroxybenzoate
- 4-Amino-2-hydroxybenzoic acid phenyl ester
- Phenyl 4-Aminosalicylate
- Phenyl-4-aminosalicylate
- 4-Amino-2-hydroxy-benzoesaeure-phenylester
- 4-amino-2-hydroxy-benzoic acid phenyl ester
- p-Aminosalol
- Phenyl-4-aminosalicy
- phenyl-p-aminosalicylate
- Phenyl-PAS-Tebamin
- Pheny-PAS-Tebamin
- Tebamin
- Tebanyl
- Fenamisal
- NSC-40144
- PHENYL PAS
- TIMTEC-BB SBB000692
- SPBio_000458
- KBio2_001809
- F19835
- PHENYL AMINOSALICYLATE [MI]
- SR-01000363421-1
- Fenamisal [INN]
- NCGC00095933-02
- Tebamyn
- AB00053247_02
- SCHEMBL194250
- Spectrum_001329
- Phenyl aminosalicylate (USAN)
- KBio1_001932
- CHEMBL1200868
- KBioGR_001273
- phenyl-aminosalicylate
- PHENYL AMINOSALICYLATE [ORANGE BOOK]
- Spectrum4_000717
- para-aminosalicylic acid phenyl ester
- Salicyclic acid, phenyl ester
- FENAMISAL (MART.)
- PAS-Tebamin
- Spectrum2_000439
- KBio2_006945
- Salicylic acid, 4-amino-, phenyl ester
- Spectrum3_000877
- EINECS 205-092-8
- Q27195393
- FENAMISAL [MART.]
- FR 7
- Pharmakon1600-00305025
- NS00024266
- Pheny-Pas-Tebamin (TN)
- BSPBio_002553
- NCGC00095933-01
- BRD-K73157543-001-03-3
- phenyl 4-amino-2-hydroxy-benzoate
- Phenyl p-aminosalicylate
- Fenamisalum (INN-Latin)
- DTXSID7021994
- KBio2_004377
- FENAMISAL [WHO-DD]
- 133-11-9
- PHENYL AMINOSALICYLATE
- Fenamisalum [INN-Latin]
- Benzoic acid, 4-amino-2-hydroxy-, phenyl ester
- NSC40144
- NCGC00095933-04
- AC-19340
- Phenyl aminosalicylate [USAN]
- Fenamisal; NSC 40144; PAS-Tebamin
- NSC755837
- Spectrum5_001125
- DTXCID201994
- Tebamin-Leo
- Tox21_111538
- 52936SIP7V
- KBio3_002053
- HMS2091C03
- p-Aminosalicylic acid, phenyl ester
- SBI-0052877.P003
- UNII-52936SIP7V
- Salicyclic acid, 4-amino-, phenyl ester
- AKOS015963404
- Oprea1_625699
- CHEBI:114203
- KBioSS_001809
- SR-01000363421-2
- CCG-39964
- SpecPlus_000892
- Fenamisalum
- SB80012
- D05460
- MFCD00007788
- Fenamisal (INN)
- NSC-755837
- Tox21_111538_1
- BRD-K73157543-001-02-5
- CAS-133-11-9
- SR-01000363421
- FT-0631771
- DB06807
- DNVVZWSVACQWJE-UHFFFAOYSA-N
- SPECTRUM305025
- AS-66998
- EN300-18532289
- NSC 40144
- DivK1c_006988
- BRD-K73157543-001-04-1
- Phenyl4-aminosalicylate
- STL477797
- SY287601
- DB-005471
-
- MDL: MFCD00007788
- インチ: 1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2
- InChIKey: DNVVZWSVACQWJE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O
計算された属性
- せいみつぶんしりょう: 229.07400
- どういたいしつりょう: 229.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 12
- トポロジー分子極性表面積: 72.6Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.2084 (rough estimate)
- ゆうかいてん: 147-152 ºC
- ふってん: 371.13°C (rough estimate)
- 屈折率: 1.5500 (estimate)
- PSA: 72.55000
- LogP: 2.77480
Phenyl 4-Aminosalicylate セキュリティ情報
Phenyl 4-Aminosalicylate 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Phenyl 4-Aminosalicylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA48381-5g |
Phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 98% | 5g |
$995.00 | 2024-04-20 | |
A2B Chem LLC | AA48381-250mg |
Phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 98% | 250mg |
$120.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1003913-1g |
phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 95% | 1g |
$300 | 2025-02-20 | |
TRC | P309020-2.5g |
Phenyl 4-Aminosalicylate |
133-11-9 | 2.5g |
$ 1477.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1003913-1g |
phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 95% | 1g |
$300 | 2024-07-24 | |
1PlusChem | 1P0011Y5-250mg |
Benzoic acid, 4-amino-2-hydroxy-, phenyl ester |
133-11-9 | 98% | 250mg |
$125.00 | 2025-02-18 | |
A2B Chem LLC | AA48381-1g |
Phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 98% | 1g |
$235.00 | 2024-04-20 | |
TRC | P309020-250mg |
Phenyl 4-Aminosalicylate |
133-11-9 | 250mg |
$ 184.00 | 2023-09-06 | ||
Enamine | EN300-18532289-0.05g |
phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 0.05g |
$2755.0 | 2023-09-18 | ||
1PlusChem | 1P0011Y5-5g |
Benzoic acid, 4-amino-2-hydroxy-, phenyl ester |
133-11-9 | 98% | 5g |
$1034.00 | 2025-02-18 |
Phenyl 4-Aminosalicylate 関連文献
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1. 740. 4-Aminosalicylic acid and its derivatives. Part III. Some reactions of 2-acetoxy-4-nitrobenzoyl chloride and the synthesis of some aryl esters of 4-aminosalicylic acidP. R. Banerjea,D. J. Drain,K. H. Overton,D. E. Seymour J. Chem. Soc. 1952 3861
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2. Lewis acid-catalysed reactions of 2,2,2-trichloroethyl 6-diazopenicillanate and imines: rearrangements of spiro-6-aziridine- and spiro-6-oxirane-penicillanates. X-Ray crystal structures of (3S,6′S]-2,2,2-trichloroethyl 3-[4-nitrophenyl)-1-phenylspiro[aziridine-2,6′-penicillanate] and (3S,7aR)-2,2,2-trichloroethyl 2,3,5,7a-tetrahydro-7-methoxy-2,2-dimethyl-6-(4-nitrophenyl)-5-oxopyrrolo[2,1-b]thiazole-3-carboxylateVincent J. Jephcote,D. Ivor John,David J. Williams J. Chem. Soc. Perkin Trans. 1 1986 2195
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3. Activation parameters and mechanism of the deamination of N-substituted quinone monoimines and di-iminesUlrich Nickel,Walther Jaenicke J. Chem. Soc. Perkin Trans. 2 1980 1601
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Will J. Humenny,Stefan Mitzinger,Chhatra B. Khadka,Bahareh Khalili Najafabadi,Isabelle Vieira,John F. Corrigan Dalton Trans. 2012 41 4413
Phenyl 4-Aminosalicylateに関する追加情報
Phenyl 4-Aminosalicylate: A Comprehensive Overview
Phenyl 4-Aminosalicylate, also known by its CAS number 133-11-9, is a chemical compound that has garnered significant attention in the fields of pharmacology, materials science, and organic synthesis. This compound, characterized by its unique structure and versatile properties, has been the subject of extensive research in recent years. In this article, we will delve into the latest findings and applications of Phenyl 4-Aminosalicylate, providing a detailed and up-to-date analysis of its significance in various scientific domains.
The molecular structure of Phenyl 4-Aminosalicylate comprises a phenyl group attached to a salicylic acid derivative, which contains an amino group at the para position. This configuration imparts the compound with distinctive chemical properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its potential as a precursor for the development of novel pharmaceutical agents, particularly in the realm of anti-inflammatory and anti-cancer therapies.
One of the most promising applications of Phenyl 4-Aminosalicylate lies in its role as an intermediate in drug discovery. Researchers have explored its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Phenyl 4-Aminosalicylate exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are key players in inflammatory responses.
In addition to its pharmacological applications, Phenyl 4-Aminosalicylate has found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel materials for sensing applications. For example, recent research has shown that films incorporating Phenyl 4-Aminosalicylate can serve as highly sensitive sensors for detecting heavy metal ions such as lead and mercury, which are critical for environmental monitoring.
The synthesis of Phenyl 4-Aminosalicylate has also been optimized through green chemistry approaches, reducing environmental impact while enhancing efficiency. A study published in Green Chemistry reported a novel catalytic method for synthesizing this compound using biodegradable catalysts derived from renewable resources. This advancement not only aligns with sustainability goals but also lowers production costs, making it more accessible for large-scale applications.
Beyond its practical applications, Phenyl 4-Aminosalicylate has been instrumental in advancing our understanding of supramolecular chemistry. Its ability to self-assemble into ordered structures under specific conditions has provided insights into the design of new materials with tailored properties. For instance, researchers have utilized this compound to create stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as temperature or pH levels.
In conclusion, Phenyl 4-Aminosalicylate, with its CAS number 133-11-9, stands as a testament to the interdisciplinary nature of modern chemistry. From drug discovery to materials science and environmental sensing, this compound continues to unlock new possibilities across diverse scientific landscapes. As research progresses, it is anticipated that new applications and insights will further solidify its importance in both academic and industrial settings.
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